ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine derivative featuring a fused imidazo[2,1-f]purine core. This compound is structurally characterized by:
- A 1-methyl group at position 1.
- 2,4-dione moieties at positions 2 and 2.
- 7-phenyl and 8-(2,3-dimethylphenyl) substituents on the purine scaffold.
- An ethyl acetate side chain linked via a methylene bridge to the imidazo ring.
The ethyl acetate group enhances solubility and may influence pharmacokinetic properties, while the 2,3-dimethylphenyl substitution at position 8 likely modulates steric and electronic interactions with biological targets.
Properties
CAS No. |
904372-85-6 |
|---|---|
Molecular Formula |
C26H25N5O4 |
Molecular Weight |
471.517 |
IUPAC Name |
ethyl 2-[6-(2,3-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O4/c1-5-35-21(32)15-30-24(33)22-23(28(4)26(30)34)27-25-29(22)14-20(18-11-7-6-8-12-18)31(25)19-13-9-10-16(2)17(19)3/h6-14H,5,15H2,1-4H3 |
InChI Key |
RLGWXAJSGBICBD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4C)C)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C26H25N5O4
- Molecular Weight : 471.5 g/mol
- IUPAC Name : Ethyl 2-[6-(2,3-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate
- InChI Key : RLGWXAJSGBICBD-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activities and receptor interactions that are crucial in different biological pathways.
Antimicrobial Activity
Research has demonstrated that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi:
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Effective |
| Pseudomonas aeruginosa | Effective |
| Staphylococcus aureus | Effective |
| Candida albicans | Effective |
| Aspergillus flavus | Effective |
The inhibitory zones were measured in millimeters and compared to standard antibiotics like chloramphenicol to quantify efficacy .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases that play roles in cancer progression and other diseases. The inhibition profiles indicate a selective action towards specific targets, which could be beneficial for therapeutic applications .
Antidepressant-like Activity
Recent studies have indicated that derivatives of imidazo[2,1-f]purines may exhibit antidepressant-like effects through partial agonism at serotonin receptors (5-HT1A). This compound is being investigated for similar properties. Animal models have shown promising results in behavioral tests indicative of antidepressant activity .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study conducted on the antimicrobial activity of various compounds including ethyl 2-(8-(2,3-dimethylphenyl)-...) demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The results highlighted the compound's potential as a lead candidate for developing new antimicrobial agents .
- Enzyme Inhibition Research :
- Behavioral Studies on Antidepressant Activity :
Comparison with Similar Compounds
Position 8 Substitutions
- The target compound’s 2,3-dimethylphenyl group provides steric bulk and electron-donating methyl groups, which may enhance binding affinity in hydrophobic pockets .
- Butyl (Compound 49) and piperazinyl (898463-32-6) groups at position 8 highlight divergent strategies: alkyl chains for lipophilicity vs. heterocycles for solubility and hydrogen bonding .
Side Chain Modifications
- The ethyl acetate group in the target compound and 898463-32-6 offers ester functionality, which may be cleaved in vivo to generate active metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
